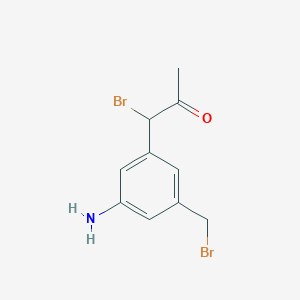
1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that features both amino and bromomethyl functional groups
Métodos De Preparación
The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common route includes the bromination of a precursor compound followed by the introduction of an amino group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these steps for higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
1-(3-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine atoms instead of bromine.
1-(3-Amino-5-(methyl)phenyl)-1-bromopropan-2-one: Lacks the bromomethyl group, affecting its reactivity and applications.
1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one: Contains both bromine and chlorine atoms, offering different reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[3-amino-5-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5,13H2,1H3 |
Clave InChI |
LDMHGAPYBLRRLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)CBr)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B14046258.png)
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
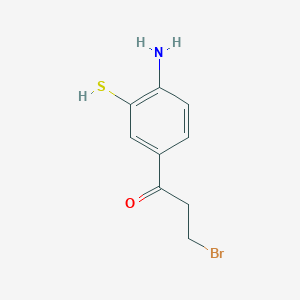

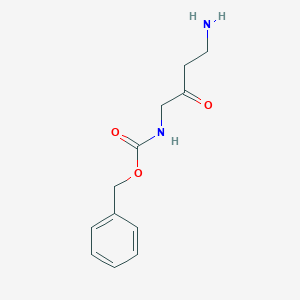
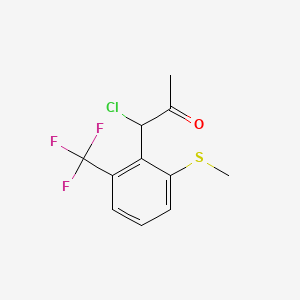
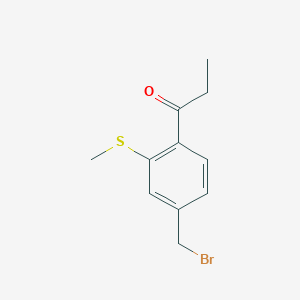
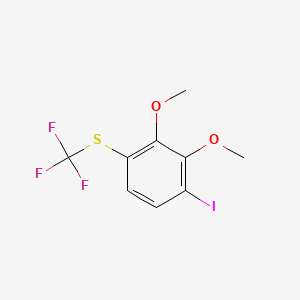



![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
